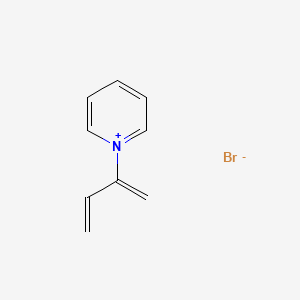

Pyridinium, 1-(1-methylene-2-propenyl)-, bromide

CAS No.: 156644-62-1

Cat. No.: VC16851929

Molecular Formula: C9H10BrN

Molecular Weight: 212.09 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 156644-62-1 |

|---|---|

| Molecular Formula | C9H10BrN |

| Molecular Weight | 212.09 g/mol |

| IUPAC Name | 1-buta-1,3-dien-2-ylpyridin-1-ium;bromide |

| Standard InChI | InChI=1S/C9H10N.BrH/c1-3-9(2)10-7-5-4-6-8-10;/h3-8H,1-2H2;1H/q+1;/p-1 |

| Standard InChI Key | ZNWPEVSDIDAKEB-UHFFFAOYSA-M |

| Canonical SMILES | C=CC(=C)[N+]1=CC=CC=C1.[Br-] |

Introduction

Pyridinium, 1-(1-methylene-2-propenyl)-, bromide is a quaternary ammonium compound featuring a pyridinium ring substituted with a propenyl group. This compound is notable for its unique structural properties, which make it versatile in various chemical syntheses and biological applications. The presence of a positively charged nitrogen atom within the pyridinium ring enhances its reactivity and interactions with other molecules.

Applications and Biological Interactions

This compound is used in several fields due to its unique properties. Interaction studies involving pyridinium compounds generally focus on their ability to interact with biological macromolecules such as proteins and nucleic acids. While specific interactions of Pyridinium, 1-(1-methylene-2-propenyl)-, bromide are not well-documented, its structural similarities to other pyridinium salts suggest potential applications in biological research.

| Comparable Compound | Structure Characteristics | Unique Features |

|---|---|---|

| Pyridinium Bromide | Standard quaternary ammonium salt | Commonly used as a reagent |

| 1-Allylpyridinium Bromide | Contains an allyl group | Exhibits unique reactivity patterns |

| 4-Methylpyridinium Bromide | Methyl substitution on the ring | Enhanced solubility |

| N-Methylpyridinium Iodide | Iodine instead of bromine | Different reactivity profile |

Research Findings and Future Directions

Research on Pyridinium, 1-(1-methylene-2-propenyl)-, bromide is limited, and further studies are necessary to elucidate its specific interactions and mechanisms. The compound's versatility in organic synthesis and potential biological applications make it a valuable subject for future research.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume